![molecular formula C5H9NO3 B1610856 4-Formamidobutanoic acid CAS No. 26727-21-9](/img/structure/B1610856.png)
4-Formamidobutanoic acid
Overview
Description
4-Formamidobutanoic acid (FABA) is a non-proteinogenic amino acid that has attracted the attention of researchers due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 131.12 g/mol. FABA has been found to have various applications in scientific research, including as a substrate for enzymes, a ligand for metal ions, and a building block for peptides.
Scientific Research Applications
Sensing Applications
4-Formamidobutanoic acid: plays a role in the development of sensors due to its interaction with various molecules. It can be used in the detection of diols and anions, which is crucial in environmental monitoring and diagnostics .
Biochemistry Research
In biochemistry, 4-Formamidobutanoic acid is utilized for studying amino acid metabolism and protein synthesis. It serves as a precursor or an intermediate in the synthesis of biologically active compounds .
Pharmaceutical Industry
This compound finds applications in pharmaceuticals as a buffer agent to maintain pH stability in various formulations. It’s also explored for its potential in drug delivery systems and as a building block for developing new medications .
Agricultural Sector
4-Formamidobutanoic acid: is significant in agriculture, where it’s used to enhance nitrogen use efficiency and act as a precursor for plant hormones. It contributes to the development of environmentally friendly fertilizers that promote plant growth .
Materials Science
In materials science, 4-Formamidobutanoic acid is investigated for its properties as a building block in polymers and other materials. Its role in improving material properties like biodegradability and strength is of particular interest .
Environmental Science
The compound’s role in environmental science is linked to its ability to form part of the soil organic matter continuum. It helps in understanding the biochemistry of soil humus and its impact on ecosystem health .
Analytical Chemistry
4-Formamidobutanoic acid: is used in analytical chemistry for the calibration of instruments and as a standard in quantitative analysis. Its precise detection and quantification are essential for ensuring the accuracy of analytical results .
Food Industry
In the food industry, 4-Formamidobutanoic acid could be used as a preservative or pH regulator. Its antimicrobial properties help in extending the shelf life of food products and maintaining their quality .
properties
IUPAC Name |
4-formamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-6-3-1-2-5(8)9/h4H,1-3H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHAXGKANHPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543531 | |
Record name | 4-Formamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26727-21-9 | |
Record name | 4-Formamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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